molecular formula C6H9NO2 B1266272 4-Hexynoic acid, 2-amino- CAS No. 52523-53-2

4-Hexynoic acid, 2-amino-

Cat. No. B1266272
CAS RN: 52523-53-2
M. Wt: 127.14 g/mol
InChI Key: VDWGCMRALYSYJV-UHFFFAOYSA-N
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Description

4-Hexynoic acid, 2-amino- is a natural product found in Amanita miculifera and Tricholomopsis rutilans with data available.

Scientific Research Applications

Inhibition of Phytochrome and Chlorophyll Synthesis

4-Amino-5-hexynoic acid, a variant of 4-Hexynoic acid, 2-amino-, acts as a suicide inactivator of certain mammalian enzymes and inhibits phytochrome and chlorophyll synthesis in plants like oat, corn, pea, and cucumber seedlings. Its inhibition can be reversed by 5-aminolevulinic acid, suggesting its role in blocking the synthesis of this compound in plants (Elich & Lagarias, 1988).

Precursor for Tritium Labeled Peptides

L-2-amino-4-hexynoic acid and its derivatives, closely related to 4-Hexynoic acid, 2-amino-, are useful precursors for the preparation of highly tritium-labeled norleucine-containing peptides and other modified peptides. This synthesis enables the production of (3H)-L-norleucine derivatives with high specific activity (Sasaki, Morgat, & Potier, 2009).

Complexation with Transition Metal Carbonyls

The complexation of 2-amino-4-hexynoic acid (Aha) with transition metal carbonyl derivatives and Aha-containing peptides has been successful. This complexation allows for the detection of peptide-receptor interactions via FT-IR, providing an alternative to radiolabeling methods (Sasaki, Potier, Savignac, & Jaouen, 1988).

Inhibitor of Plant Ornithine Aminotransferase

Both gabaculine and 4-amino-5-hexynoic acid have been identified as inhibitors of radish ornithine aminotransferase, an enzyme in plants. These compounds can be used to study the physiological consequences of inhibiting this enzyme in plant systems (Hervieu et al., 1993).

properties

IUPAC Name

2-aminohex-4-ynoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO2/c1-2-3-4-5(7)6(8)9/h5H,4,7H2,1H3,(H,8,9)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDWGCMRALYSYJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCC(C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276681, DTXSID40966959
Record name 4-Hexynoic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hexynoic acid, 2-amino-

CAS RN

52523-53-2, 29834-75-1
Record name 4-Hexynoic acid, 2-amino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052523532
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Hexynoic acid, 2-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminohex-4-ynoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40966959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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